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Compound of Interest

Compound Name: 2,4-Dimethoxy-benzamidine

Cat. No.: B3051207

This document provides an in-depth technical overview of 2,4-Dimethoxy-benzamidine
hydrochloride (HCI), a key reagent and building block in modern drug discovery and
biochemical research. We will explore its fundamental physicochemical properties, outline a
robust synthetic pathway, detail its strategic application in pharmaceutical development, and
establish protocols for its analytical characterization.

1.0-Executive-Summary

2,4-Dimethoxy-benzamidine HCI is the hydrochloride salt of 2,4-
dimethoxybenzenecarboximidamide. Its structure, featuring a benzamidine core decorated with
two methoxy groups, makes it a valuable intermediate for synthesizing more complex
molecules, particularly in the development of targeted enzyme inhibitors. The benzamidine
moiety is a well-established pharmacophore that acts as a bioisostere of guanidinium and
ammonium groups found in amino acids like arginine and lysine. This allows it to form critical
interactions, such as salt bridges, within the active sites of enzymes, particularly serine
proteases.[1][2] The methoxy groups enhance solubility and provide synthetic handles for
further molecular elaboration. This guide serves as a comprehensive resource for researchers
leveraging this compound in their scientific endeavors.

2.0-Physicochemical-Properties-and-Handling
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Accurate characterization of a reagent is the foundation of reproducible science. The key
properties of 2,4-Dimethoxy-benzamidine HCI are summarized below.

Property Value Source(s)

Molecular Formula CoH12N202-HCI [3]

Molecular Weight 216.66 g/mol [3]

CAS Number 131947-81-4 [3]

Appearance Grey to white solid Chem-Impex International
Purity > 95% (HPLC) Chem-Impex International
Storage Conditions Sto.re at 0-8 °C, protect from Chem-Impex International

moisture

2.1-Safety-and-Handling-Protocol

As a matter of laboratory best practice, 2,4-Dimethoxy-benzamidine HCI should be handled
with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a
lab coat.

o Handling: Avoid generating dust. Handle in a well-ventilated area, preferably within a
chemical fume hood. Avoid contact with skin, eyes, and clothing.

o Storage: Keep the container tightly sealed and store in a cool, dry place at the recommended
temperature of 0-8°C. The compound is potentially moisture-sensitive; storage under an inert
atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

 In case of Exposure:
o Skin: Wash off immediately with plenty of soap and water.

o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do so.

o Inhalation: Move the person to fresh air.
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o Ingestion: Do NOT induce vomiting. Seek medical attention.

3.0-Synthesis-Pathway-The-Pinner-Reaction

The synthesis of benzamidine hydrochlorides is classically achieved via the Pinner reaction.
This reliable and well-documented method involves the acid-catalyzed reaction of a nitrile with
an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia
to yield the desired amidine hydrochloride.[4][5][6]

The causality behind this choice of pathway is its high efficiency and the direct formation of the
hydrochloride salt, which is often more stable and easier to handle than the free base.

3.1-Conceptual-Workflow-for-Synthesis

The diagram below outlines the logical flow from a common starting material, 2,4-
dimethoxybenzaldehyde, to the final product.

Step 2: Pinner Reaction

1. Anhydrous EtOH, HCI (gas)
2. Anhydrous NHs

Step 1: Nitrile Formation

2,4-Dimethoxy- Hydroxylamine-O-sulfonic acid 2,4-Dimethoxy- 2,4-Dimethoxy-
benzaldehyde in Formic Acid benzonitrile benzamidine HCI

Click to download full resolution via product page

Caption: Synthesis workflow for 2,4-Dimethoxy-benzamidine HCI.

3.2-Detailed-Experimental-Protocol

This protocol is a representative method. Researchers should adapt it based on available
equipment and perform appropriate safety assessments.

Part A: Synthesis of 2,4-Dimethoxybenzonitrile

» Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in formic acid, add
hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature. The use of formic
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acid as a solvent and reagent facilitates the conversion of the intermediate oxime directly to
the nitrile.

o Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the
organic layer with saturated sodium bicarbonate solution, then brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography or
recrystallization to yield pure 2,4-dimethoxybenzonitrile.

Part B: Synthesis of 2,4-Dimethoxy-benzamidine HCI (Pinner Reaction)[6][7]

o Reaction Setup: Dissolve 2,4-dimethoxybenzonitrile (1.0 eq) in a minimal amount of
anhydrous ethanol in a flask equipped with a drying tube. Cool the solution to 0°C in an ice
bath.

o Expert Insight: Anhydrous conditions are critical. Any moisture will hydrolyze the
intermediate Pinner salt to an ester, reducing the yield of the desired amidine.[5][6]

e HCI Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution until it is
saturated. A precipitate of the ethyl 2,4-dimethoxybenzimidate hydrochloride (Pinner salt)
should form. Seal the flask and store it at 4°C for 24-48 hours to allow for complete formation
of the salt.

« |solation of Pinner Salt: Collect the precipitate by filtration, wash with cold anhydrous diethyl
ether, and dry under vacuum.

o Ammonolysis: Suspend the dried Pinner salt in anhydrous ethanol and cool to 0°C. Bubble
anhydrous ammonia gas through the suspension until it is saturated.

o Reaction and Isolation: Seal the reaction vessel and stir at room temperature for 12-24
hours. The Pinner salt will convert to the amidine hydrochloride.
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 Purification: Remove the byproduct (ammonium chloride) by filtration. Concentrate the filtrate
under reduced pressure. The resulting crude 2,4-Dimethoxy-benzamidine HCI can be
purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield
the final product.

4.0-Application-in-Drug-Discovery

The primary utility of 2,4-Dimethoxy-benzamidine HCI in drug discovery is as a structural
motif or building block for the synthesis of enzyme inhibitors, particularly for serine proteases
like thrombin and trypsin.[2][8]

4.1-Mechanism-of-Action-as-a-Pharmacophore

The benzamidine group is a potent pharmacophore because its positively charged amidinium
group at physiological pH mimics the side chain of arginine.[2] This allows it to bind tightly in
the S1 specificity pocket of trypsin-like serine proteases, which features a conserved aspartate
residue at the bottom. The interaction is a strong, charge-assisted hydrogen bond or salt
bridge.[2]
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Caption: Role of benzamidine scaffolds in discovery workflow.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b3051207?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The 2,4-dimethoxy substitution pattern provides two key advantages:

» Vector for Elaboration: The methoxy groups can be modified, or their positions on the ring
can direct further substitutions, allowing chemists to build out the molecule to interact with
other pockets (S2, S3, etc.) of the enzyme, thereby increasing potency and selectivity.[9]

e Physicochemical Modulation: The methoxy groups alter the electronics and lipophilicity of the
phenyl ring, which can be fine-tuned to improve pharmacokinetic properties like absorption
and metabolic stability.

5.0-Analytical-Characterization-Protocol

To ensure the identity and purity of synthesized 2,4-Dimethoxy-benzamidine HCI, a suite of
analytical techniques should be employed.

5.1-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

o Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or D20).

e Expected *H NMR Spectrum (in DMSO-de, ~400 MHz):

[¢]

0 ~9.0-9.5 ppm: Broad singlet, 2H (protons on one nitrogen of the amidinium group,
C(=NH2)NH3).

[¢]

0 ~8.5-9.0 ppm: Broad singlet, 2H (protons on the other nitrogen, C(=NHz2)NHz). Note:
These protons are exchangeable and may appear as one or two broad peaks.

[¢]

0 ~7.6 ppm: Doublet, 1H (aromatic proton ortho to the amidine group).

o

0 ~6.8 ppm: Doublet, 1H (aromatic proton meta to the amidine group).

[e]

0 ~6.7 ppm: Singlet, 1H (aromatic proton between the two methoxy groups).

o

0 ~3.9 ppm: Singlet, 3H (methoxy group protons).
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o & ~3.8 ppm: Singlet, 3H (the other methoxy group protons).

o Expected 13C NMR Spectrum: Peaks corresponding to two distinct methoxy carbons, six
unique aromatic carbons (four protonated, two quaternary), and the amidinium carbon
(C=N).

5.2-Mass-Spectrometry-(MS)

e Technique: Electrospray lonization (ESI) in positive mode is ideal.

o Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]*.
o Formula of Free Base: CoH12N202
o Exact Mass: 180.09

o Expected m/z: 181.10 (for [CoH13N202]*)

5.3-High-Performance-Liquid-Chromatography-(HPLC)

e Purpose: To assess purity.
o Typical Conditions:
o Column: C18 reverse-phase column.

o Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1%
trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

o Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm
or 280 nm).

» Acceptance Criteria: Purity should be = 95% for use in most research applications.

6.0-Conclusion

2,4-Dimethoxy-benzamidine HCIl is a highly valuable and versatile chemical tool. Its well-
defined physicochemical properties and the robust Pinner synthesis make it an accessible
starting material. Its core utility lies in its function as a proven pharmacophore for enzyme
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inhibition, providing a reliable anchor point for the rational design of potent and selective
therapeutic agents. The protocols and insights provided in this guide are intended to empower
researchers to confidently synthesize, characterize, and apply this compound in their drug
discovery and chemical biology programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b3051207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

